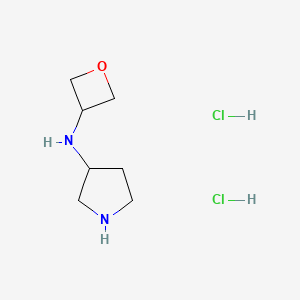
Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate is an organic compound characterized by the presence of a fluoro and nitro group on a phenyl ring, along with an ethyl ester and an acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate typically involves the reaction of ethyl acrylate with 2-fluoro-5-nitrobenzaldehyde under basic conditions. A common method includes the use of a base such as potassium carbonate in a solvent like ethanol. The reaction proceeds via a Knoevenagel condensation, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as crystallization or chromatography, are crucial for industrial applications.
化学反应分析
Types of Reactions
Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, in the presence of a base.
Major Products Formed
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acids.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorescent probes due to the presence of the fluoro group.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate involves its interaction with various molecular targets depending on the specific application. For instance, in organic synthesis, it acts as an electrophile in nucleophilic addition reactions. The fluoro and nitro groups can influence the reactivity and selectivity of the compound in different chemical environments.
相似化合物的比较
Similar Compounds
- Ethyl (E)-3-(2-Chloro-5-nitrophenyl)acrylate
- Ethyl (E)-3-(2-Bromo-5-nitrophenyl)acrylate
- Ethyl (E)-3-(2-Iodo-5-nitrophenyl)acrylate
Uniqueness
Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and reactivity, making it suitable for specific applications in organic synthesis and material science.
属性
IUPAC Name |
ethyl 3-(2-fluoro-5-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO4/c1-2-17-11(14)6-3-8-7-9(13(15)16)4-5-10(8)12/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPWTLOGXFJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
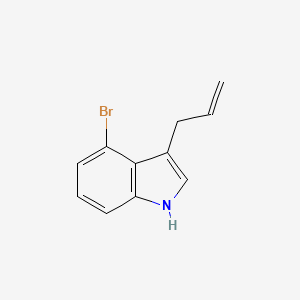



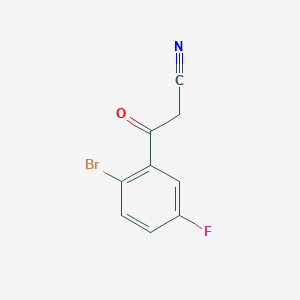
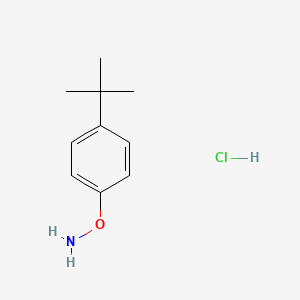
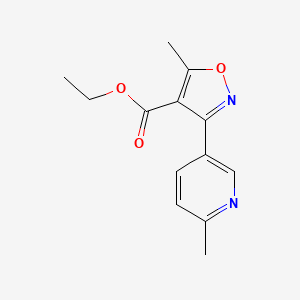

![7-Bromo-4,5-dihydro-3H-benzo[e]indazole](/img/structure/B13695933.png)

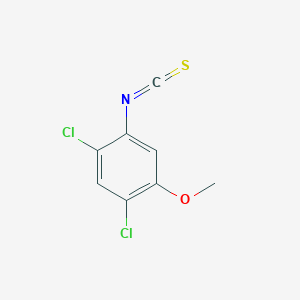
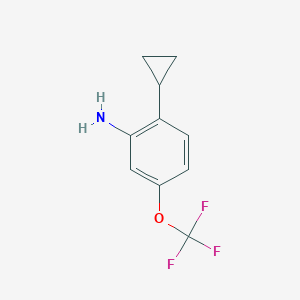
![Ethyl 1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13695950.png)
